5-Bromo-2-cyclobutoxybenzonitrile
Description
5-Bromo-2-cyclobutoxybenzonitrile is a benzonitrile derivative featuring a bromine atom at the 5-position and a cyclobutoxy group (-O-cyclobutyl) at the 2-position of the aromatic ring. The cyclobutoxy substituent introduces steric strain due to its four-membered cyclic structure, distinguishing it from linear alkoxy or hydroxy groups in terms of reactivity, solubility, and crystallinity .
Properties
IUPAC Name |
5-bromo-2-cyclobutyloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-9-4-5-11(8(6-9)7-13)14-10-2-1-3-10/h4-6,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPZJCPWKCBATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclobutoxybenzonitrile typically involves the reaction of 5-bromo-2-hydroxybenzonitrile with bromocyclobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) under an inert atmosphere. The mixture is stirred at elevated temperatures (e.g., 90°C) for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclobutoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Potassium Carbonate (K2CO3): Used as a base in the synthesis.
Bromocyclobutane: Reacts with 5-bromo-2-hydroxybenzonitrile to form the cyclobutoxy group.
N,N-Dimethylformamide (DMF): Solvent for the reaction.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
The major product formed from the synthesis is this compound itself. In coupling reactions, various substituted benzonitriles can be formed depending on the reactants used.
Scientific Research Applications
5-Bromo-2-cyclobutoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclobutoxybenzonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects .
Comparison with Similar Compounds
Table 1: Comparative Physical Properties of 5-Bromo-2-Substituted Benzonitriles
*Calculated molecular formula: C₁₁H₁₀BrNO.
- Hydroxy Group : Exhibits strong hydrogen bonding, leading to planar molecular arrangements and one-dimensional crystalline chains (O⋯N distances: ~2.80 Å) .
- Cyclobutoxy Group: Lacks H-bond donors, reducing intermolecular interactions. Its strained cyclic structure may lower melting points compared to linear alkoxy analogs.
Crystallographic and Hydrogen-Bonding Behavior
Biological Activity
5-Bromo-2-cyclobutoxybenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
This compound has the molecular formula and features a bromine atom and a cyclobutoxy group attached to a benzonitrile framework. Its structure allows for various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The bromine atom contributes to its lipophilicity and binding affinity, while the cyclobutoxy group may influence the compound's overall conformation and reactivity.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The bromine atom may enhance the compound's ability to penetrate microbial membranes.
- Anticancer Activity : Preliminary investigations suggest potential anticancer effects, likely through apoptosis induction in cancer cells. The interaction with specific signaling pathways involved in cell proliferation is an area of ongoing research.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of brominated benzonitriles, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effectiveness comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cell Lines :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
